![molecular formula C28H39ClN4O3S2 B6526575 4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135141-21-7](/img/structure/B6526575.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
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Description
Scientific Research Applications
Theoretical Implications
Theoretical implications refer to how a study contributes to advancing our understanding of a specific field. For “MLS001239361,” researchers might explore its impact on existing theories related to benzothiazole derivatives, sulfonamides, or drug design. By elucidating novel relationships or mechanisms, this compound could shape theoretical frameworks and guide future investigations .
a. Anticancer Potential: Given its benzothiazole scaffold, this compound could be investigated for its antitumor properties. Researchers might explore its effects on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents.
b. Anti-Inflammatory Activity: Sulfonamides often exhibit anti-inflammatory effects. “MLS001239361” could be evaluated for its ability to modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.
c. Antibacterial Properties: Sulfonamides have a rich history in antibacterial therapy. Researchers could assess whether “MLS001239361” shows promise against bacterial pathogens, including drug-resistant strains.
d. Targeting Enzymes: The compound’s structure suggests interactions with enzymes. Investigating its inhibitory effects on specific enzymes (e.g., carbonic anhydrases) could reveal therapeutic applications.
e. Neuroprotection: Benzothiazole derivatives sometimes exhibit neuroprotective properties. Researchers might explore whether “MLS001239361” protects neurons from oxidative stress or neurodegenerative conditions.
f. Drug Delivery Systems: Considering its hydrochloride form, “MLS001239361” could be incorporated into drug delivery systems. Researchers might explore its solubility, stability, and release kinetics.
Ethical Considerations
When conducting research involving “MLS001239361,” ethical implications must be addressed. If human participants are involved, researchers should ensure informed consent, privacy protection, and adherence to ethical guidelines .
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3S2.ClH/c1-5-21-12-17-25-26(20-21)36-28(29-25)32(19-9-18-30(2)3)27(33)22-13-15-24(16-14-22)37(34,35)31(4)23-10-7-6-8-11-23;/h12-17,20,23H,5-11,18-19H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZWSDFJSFVALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride |
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